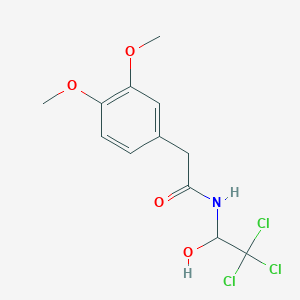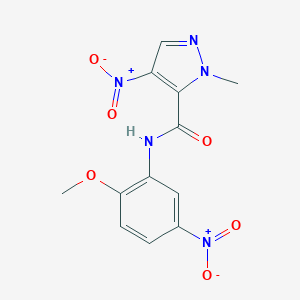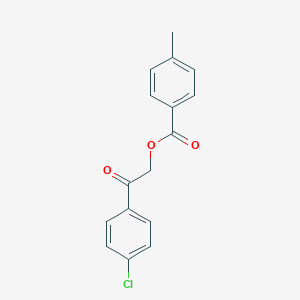
2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Übersicht
Beschreibung
2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C22H19BrFNO and its molecular weight is 412.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The compound's applications in crystal and molecular structure studies are evident in research where similar structures, such as 2-(4-chlorophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, have been analyzed. These studies focus on the intermolecular interactions within the crystal structure, particularly C-H...O and C-H...pi interactions, which contribute to understanding the compound's molecular properties and potential applications (Choudhury, Nagarajan, & Guru Row, 2004).
Solvent Mediated Centric/Non-Centric Polymorph Pairs
In a study involving similar structures, centric and non-centric polymorphic pairs of a biologically active indole derivative were analyzed. This research shows how different solvents can influence the crystallization process, leading to distinct packing features in the crystal forms due to C-H...O hydrogen bonding and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2006).
Structural Characterization in Synthesis
The structural characterization of similar compounds is crucial in synthesizing new chemical entities. For instance, the synthesis and characterization of 1'-(4-Bromophenyl)-2'-[(4-fluorophenyl) carbonyl] - 1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one, which bears resemblance to the queried compound, demonstrates the importance of analyzing structural features like IR spectra in chemical synthesis (Sapnakumari, Narayana, & Sarojini, 2014).
Crystal Engineering via Weak Interactions
Studies on compounds with a similar structure have been pivotal in crystal engineering. Research has shown how molecules like 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole utilize weak C-H...F and C-H...pi interactions in crystal packing, which is fundamental in designing materials with desired physical and chemical properties (Choudhury, Nagarajan, & Row, 2004).
Charge Density Analysis in Crystallography
Charge density studies of similar compounds, such as 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, provide insights into weak intermolecular interactions in crystal lattices. These studies help in understanding the electronic properties of the compound and its interactions, crucial for material science and pharmaceutical applications (Chopra, Cameron, Ferrara, & Guru Row, 2006).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-3-5-15(23)6-4-14)25(20)17-9-7-16(24)8-10-17/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEAGAQQWLURLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chlorophenyl)-N-[3-(2-fluorobenzoyl)-5-methyl-1,3-thiazolidin-2-ylidene]amine](/img/structure/B412978.png)
![N-[2-(4-chlorophenyl)-1-({3-nitroanilino}carbonyl)vinyl]benzamide](/img/structure/B412980.png)
![2-[(2-chlorophenyl)imino]-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidine-3-carboxamide](/img/structure/B412981.png)
![Ethyl [(2-(benzoylamino)-3-{2-nitrophenyl}acryloyl)amino]acetate](/img/structure/B412982.png)

![N-(1-[(3-bromoanilino)carbonyl]-2-{2-nitrophenyl}vinyl)benzamide](/img/structure/B412984.png)
![3,4-Dimethoxybenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B412986.png)

![N-(4-{3,4-bis[(trifluoroacetyl)amino]phenoxy}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B412988.png)
![5-(1-aziridinyl)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B412992.png)
![8-methoxy-4,4-dimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B412993.png)

![N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412999.png)